molecular formula C10H7NO3 B1586613 5-Phenyl-1,3-oxazole-4-carboxylic acid CAS No. 99924-18-2

5-Phenyl-1,3-oxazole-4-carboxylic acid

Cat. No. B1586613
CAS RN: 99924-18-2
M. Wt: 189.17 g/mol
InChI Key: RUKDIKJSGDVSIF-UHFFFAOYSA-N
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Description



  • 5-Phenyl-1,3-oxazole-4-carboxylic acid , also known as PHOXA , is a heterocyclic organic compound.

  • It is a derivative of oxazole, which is a five-membered aromatic ring containing one nitrogen and one oxygen atom.





  • Synthesis Analysis



    • Various synthetic methods exist for oxazole derivatives, including direct arylation and alkenylation.

    • Palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with aryl halides is a common approach.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>10</sub>H<sub>7</sub>NO<sub>3</sub> .

    • The structure consists of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen at position 3.





  • Chemical Reactions Analysis



    • Oxazole derivatives participate in various reactions, including arylation and alkenylation.

    • Regioselective palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with aryl halides is a notable method.





  • Physical And Chemical Properties Analysis



    • 5-Phenyl-1,3-oxazole-4-carboxylic acid is considered hazardous due to skin and eye irritation.

    • It may cause respiratory irritation upon exposure.

    • Proper precautions should be taken during handling and storage.




  • Scientific Research Applications

    Synthesis of Derivatives and Intermediates

    • Synthesis of Tetrahydroisoquinolinones : The parent compound 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, closely related to 5-Phenyl-1,3-oxazole-4-carboxylic acid, was prepared for pharmaceutical applications (Christov, Kozekov & Palamareva, 2006).

    • Formation of Triazole Derivatives : 3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, another structurally similar compound, was synthesized and examined for its structure and properties (Shtabova et al., 2005).

    • Oxazole-Based Scaffolds in Drug Design : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, related to oxazole derivatives, is significant for creating triazole-based scaffolds in pharmaceutical design (Ferrini et al., 2015).

    • Heterocyclic Compound Synthesis for Biopolymers : Synthesis of 1,3-oxazole derivatives was employed in modifying chitosan biopolymers, demonstrating their utility in creating materials with antimicrobial properties (Azmy et al., 2019).

    • General Methodology in Organic Synthesis : The deprotonation of 1,3-oxazole compounds like 5-Phenyl-1,3-oxazole-4-carboxylic acid provides a valuable C-5 carbanion, which is reactive with various electrophiles. This process is significant in the synthesis of disubstituted 1,3-oxazoles (Williams & Fu, 2010).

    • Cyclization Reactions in Enamides Synthesis : Copper-catalyzed intramolecular cyclization of functionalized enamides, using 2-phenyl-4,5-substituted oxazoles, highlights the role of oxazole derivatives in synthesizing complex organic compounds (Kumar et al., 2012).

    • Polymer-supported Synthesis of Triazoles : The use of 1,3-oxazolium-5-olates in polymer-supported synthesis of triazoles demonstrates the versatility of oxazole derivatives in creating complex molecular structures (Samanta & Yli-Kauhaluoma, 2005).

    • Anionic Synthesis of Functionalized Polymers : The synthesis of aromatic carboxyl functionalized polymers using oxazole derivatives like 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl] oxazole showcases the application of oxazole compounds in polymer science (Summers & Quirk, 1996).

    Safety And Hazards



    • Follow safety guidelines provided in the Safety Data Sheet.

    • Avoid skin and eye contact, and use protective equipment.

    • Dispose of waste properly.




  • Future Directions



    • Investigate its biological activities and explore potential applications in drug discovery.

    • Consider alternate metal-free synthetic routes for eco-friendly synthesis.




    Remember to consult relevant papers for a more detailed analysis. 🌟


    properties

    IUPAC Name

    5-phenyl-1,3-oxazole-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H7NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RUKDIKJSGDVSIF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=C(N=CO2)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H7NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20379967
    Record name 5-phenyl-1,3-oxazole-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20379967
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    189.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Phenyl-1,3-oxazole-4-carboxylic acid

    CAS RN

    99924-18-2
    Record name 5-phenyl-1,3-oxazole-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20379967
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 5-Phenyl-1,3-oxazole-4-carboxylic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    S Nagashima, Y Matsushima, H Hamaguchi… - Bioorganic & Medicinal …, 2014 - Elsevier
    Herein, we describe the synthesis and pharmacological profiles of novel quinuclidinyl heteroarylcarbamate derivatives. Among them, the quinuclidin-4-yl thiazolylcarbamate derivative …
    Number of citations: 11 www.sciencedirect.com

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